

Application Notes and Protocols: Rosiglitazone Sodium in Diabetes Research

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Compound of Interest

Compound Name: Rosiglitazone sodium

Cat. No.: B1324534

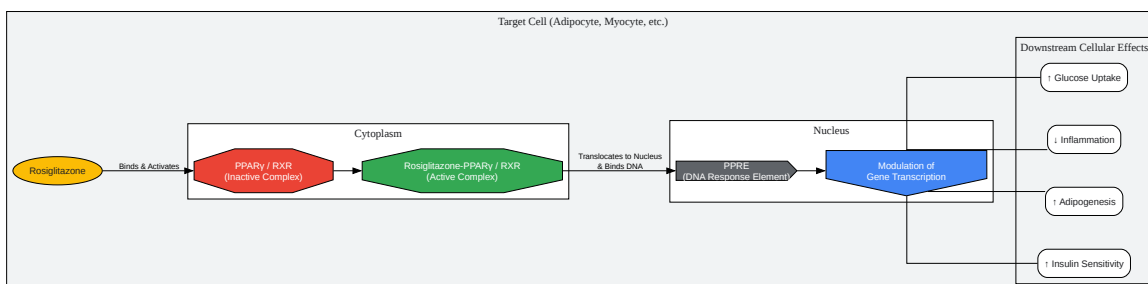
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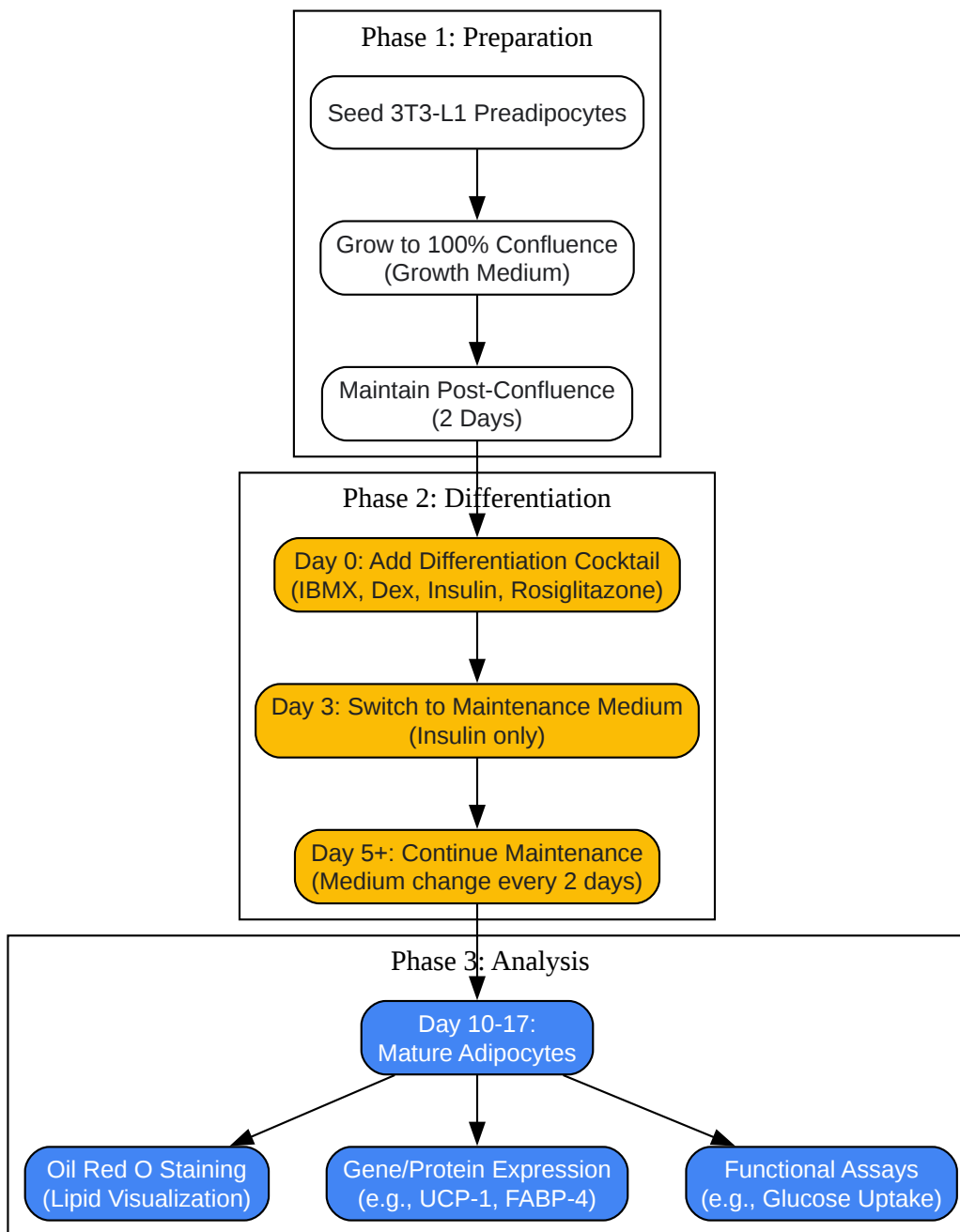
Introduction

Rosiglitazone is a high-affinity synthetic agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR γ), a nuclear receptor central to the regulation of glucose and lipid metabolism.[1][2] As a member of the thiazolidinedione (TZD) class of antidiabetic drugs, Rosiglitazone enhances insulin sensitivity in key metabolic tissues, including adipose tissue, skeletal muscle, and the liver.[2][3] Its primary mechanism involves the activation of PPAR γ , which in turn regulates the transcription of a suite of genes involved in glucose and lipid homeostasis, adipocyte differentiation, and inflammation.[1] In cell culture models, **Rosiglitazone sodium** is an invaluable tool for investigating the molecular mechanisms of insulin resistance, adipogenesis, and pancreatic β -cell function.

Mechanism of Action

Rosiglitazone exerts its effects by binding to and activating PPAR γ . This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR). The Rosiglitazone-PPAR γ /RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates gene transcription, leading to increased insulin sensitivity and improved glucose metabolism. Additionally, Rosiglitazone has been noted to have anti-inflammatory effects by reducing the expression of inflammatory cytokines.





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References

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